2-Cyano-4-fluorobenzaldehyde

Quality control Identity testing Isomer differentiation

2-Cyano-4-fluorobenzaldehyde (CAS 77532-90-2, synonym 5-fluoro-2-formylbenzonitrile) is a bifunctional aromatic building block bearing an aldehyde group ortho to a nitrile and para to a fluorine substituent (C₈H₄FNO, MW 149.12). Its structural hallmark is the ortho-cyano/aldehyde arrangement, which enables divergent cascade heterocyclizations that are inaccessible to its meta- or para-cyano isomers.

Molecular Formula C8H4FNO
Molecular Weight 149.12 g/mol
CAS No. 77532-90-2
Cat. No. B1591950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-4-fluorobenzaldehyde
CAS77532-90-2
Molecular FormulaC8H4FNO
Molecular Weight149.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C#N)C=O
InChIInChI=1S/C8H4FNO/c9-8-2-1-6(5-11)7(3-8)4-10/h1-3,5H
InChIKeyBCALQXIOWJBFIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyano-4-fluorobenzaldehyde (CAS 77532-90-2): Core Identity for Ortho-Cyano-Activated Aromatic Aldehyde Procurement


2-Cyano-4-fluorobenzaldehyde (CAS 77532-90-2, synonym 5-fluoro-2-formylbenzonitrile) is a bifunctional aromatic building block bearing an aldehyde group ortho to a nitrile and para to a fluorine substituent (C₈H₄FNO, MW 149.12). Its structural hallmark is the ortho-cyano/aldehyde arrangement, which enables divergent cascade heterocyclizations [1] that are inaccessible to its meta- or para-cyano isomers. The compound is supplied as a crystalline solid (mp 120–122 °C) with typical commercial purity ≥98% (HPLC) and is classified under the halide/aldehyde product categories .

Why 3-Cyano-4-fluorobenzaldehyde or 4-Fluorobenzaldehyde Cannot Replace 2-Cyano-4-fluorobenzaldehyde in Ortho-Cyano-Dependent Syntheses


The ortho relationship between the aldehyde and nitrile groups in 2-cyano-4-fluorobenzaldehyde is the structural prerequisite for a family of cascade cyclization reactions—such as isoindolinone and phthalide formation—that proceed via tandem nucleophilic addition/intramolecular cyclization mechanisms [1]. The isomeric 3-cyano-4-fluorobenzaldehyde (CAS 218301-22-5, mp 80–87 °C) places the nitrile meta to the aldehyde; this spatial separation precludes the same ring-closure pathways and instead directs reactivity toward PARP-inhibitor intermediate synthesis (e.g., olaparib) . Similarly, non-cyanated analogs like 4-fluorobenzaldehyde lack the electron-withdrawing activation required for the SNAr-based quinazoline condensations that the ortho-cyano group facilitates [2]. Simple fluorobenzaldehydes therefore cannot substitute without sacrificing the divergent heterocycle-forming capability that defines the procurement value of 2-cyano-4-fluorobenzaldehyde.

Quantitative Differentiation Evidence: 2-Cyano-4-fluorobenzaldehyde vs. Closest Analogs


Melting Point Gap of ~40 °C vs. 3-Cyano-4-fluorobenzaldehyde Enables Unambiguous Identity Verification

2-Cyano-4-fluorobenzaldehyde exhibits a melting point of 120–122 °C , whereas its positional isomer 3-cyano-4-fluorobenzaldehyde (CAS 218301-22-5) melts at 80–87 °C (literature range 80–84 °C; commercial specification 83.0–87.0 °C) . This represents a melting point difference of approximately 35–40 °C between the two regioisomers.

Quality control Identity testing Isomer differentiation

Ortho-Cyano Enables Isoindolinone Cascade Cyclization; Meta-Cyano Isomer Cannot Participate

The ortho-cyano/aldehyde arrangement in 2-cyano-4-fluorobenzaldehyde permits tandem nucleophilic addition–cyclization cascades producing 3-substituted isoindolinones. The comprehensive review by Mousavi et al. (2023) documents that 2-cyanobenzaldehyde and its derivatives react with a broad range of nucleophiles (1,3-dicarbonyls, nitroalkanes, amines, organolithiums) to afford isoindolinones, phthalides, and related heterocycles in good to excellent yields under mild conditions [1]. In contrast, the meta-cyano isomer 3-cyano-4-fluorobenzaldehyde cannot undergo this intramolecular cyclization because the nitrile is not positioned to trap the intermediate formed at the aldehyde carbon; its documented primary application is as a starting material for PARP inhibitors via linear stepwise synthesis [2].

Heterocycle synthesis Isoindolinones Cascade cyclization Ortho-cyano effect

Published Synthesis Yield of 76% for 5-Fluoro-2-formylbenzonitrile via Benzal Bromide Hydrolysis

A reported preparative route for 5-fluoro-2-formylbenzonitrile (i.e., 2-cyano-4-fluorobenzaldehyde) proceeds via hydrolysis of the corresponding benzal bromide in a water/dioxane system at 100 °C, affording the purified product as a white solid in 76% isolated yield (0.068 g, 0.45 mmol scale) after silica gel chromatography [1]. By comparison, the unsubstituted parent 2-formylbenzonitrile was obtained in 94% yield under identical conditions, and the 5-nitro analog in only 38% yield, illustrating the moderate electron-withdrawing effect of the para-fluoro substituent on hydrolysis efficiency.

Synthesis methodology Process chemistry 2-Formylbenzonitrile preparation

Cyano-Activated SNAr: Enabling Quinazoline Synthesis with Amidines in Refluxing Acetonitrile

The electron-withdrawing ortho-cyano group activates the para-fluorine of 2-cyano-4-fluorobenzaldehyde toward nucleophilic aromatic substitution (SNAr). Science of Synthesis documents that cyano- and nitro-activated 2-fluorobenzaldehydes condense with aliphatic and aromatic amidines in refluxing acetonitrile in the presence of K₂CO₃ and powdered 4 Å molecular sieves to afford a variety of 2-substituted quinazoline derivatives in good yields [1]. In contrast, non-activated 2-fluorobenzaldehyde (without an electron-withdrawing group at the ortho or para position) requires transition-metal catalysts or harsher conditions to achieve analogous heterocycle formation [2], demonstrating that the cyano activation is functionally indispensable for mild-condition quinazoline assembly.

Nucleophilic aromatic substitution Quinazoline Heterocycle synthesis Fluorine activation

Key Intermediate for Tetrazole-Based Neuroprotective Agents: Patent-Documented Utility

A patent application discloses tetrazole derivatives synthesized from 2-cyano-4-fluorobenzaldehyde as a key aromatic aldehyde building block. The resulting tetrazole compounds demonstrated a significant inhibitory effect on ADP-induced platelet aggregation and exhibited neuroprotective activity in OGD/R-damaged primary mouse neuronal cell models, with favorable oral pharmacokinetic properties in rats . While the patent does not provide a head-to-head comparison with other benzaldehyde building blocks, the specific incorporation of the 5-fluoro-2-formylbenzonitrile fragment is structurally required to achieve the substitution pattern of the active tetrazole series, making this compound the mandatory starting material for this chemotype.

Tetrazole Neuroprotection Platelet aggregation Medicinal chemistry

Procurement-Optimized Application Scenarios for 2-Cyano-4-fluorobenzaldehyde (CAS 77532-90-2)


Divergent Synthesis of Isoindolinone and Phthalide Libraries via Ortho-Cyano Cascade Chemistry

Medicinal chemistry groups building heterocycle-focused compound libraries should procure 2-cyano-4-fluorobenzaldehyde specifically for its capacity to undergo tandem nucleophilic addition–cyclization cascades yielding 3-substituted isoindolinones and phthalides [1]. The ortho-cyano/aldehyde geometry is the structural prerequisite for this chemistry; the isomeric 3-cyano-4-fluorobenzaldehyde cannot participate in these cyclizations, making the correct regioisomer non-negotiable. The compound's 98% (HPLC) purity specification and defined melting point (120–122 °C) ensure reproducible reactivity across library production batches.

Metal-Free Quinazoline Synthesis for cGMP Pharmaceutical Intermediate Production

Process chemistry teams developing metal-sensitive pharmaceutical intermediates should select 2-cyano-4-fluorobenzaldehyde for quinazoline-forming condensations with amidines. The ortho-cyano group activates the para-fluorine for SNAr under mild, metal-free conditions (K₂CO₃, refluxing acetonitrile, 4 Å molecular sieves) [2], circumventing the need for transition-metal catalysts that are problematic in cGMP manufacturing. The non-activated analog 2-fluorobenzaldehyde requires fundamentally different, metal-dependent or harsher conditions, making the cyano-activated compound the procurement choice for regulatory-compliant routes.

Tetrazole-Based Neuroprotective Agent Development Requiring 5-Fluoro-2-formylbenzonitrile Core

Drug-discovery programs targeting ADP-induced platelet aggregation or cerebral stroke indications can directly incorporate 2-cyano-4-fluorobenzaldehyde as the aromatic aldehyde building block for tetrazole derivatives with demonstrated neuroprotective activity . The compound's defined physicochemical profile (mp 120–122 °C, density 1.25 g/cm³, logP 1.51) supports reliable scale-up from milligram-scale medicinal chemistry to kilogram-scale process development, with commercial suppliers offering production scales up to kilogram quantities .

Quality-Control-Driven Procurement Differentiating Regioisomers by Melting Point

Analytical and quality-control laboratories receiving shipments of cyano-fluorobenzaldehyde intermediates can use the 35–40 °C melting point gap between 2-cyano-4-fluorobenzaldehyde (120–122 °C) and the commonly confused 3-cyano-4-fluorobenzaldehyde (80–87 °C) as a rapid, orthogonal identity verification method. This simple test mitigates the risk of isomer cross-contamination—a known issue given the frequent naming confusion between these two CAS numbers in supply chains—and should be specified as a release criterion in procurement quality agreements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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